molecular formula C8H7BrO2S B6147578 methyl 2-bromo-5-sulfanylbenzoate CAS No. 1565039-15-7

methyl 2-bromo-5-sulfanylbenzoate

Cat. No. B6147578
CAS RN: 1565039-15-7
M. Wt: 247.1
InChI Key:
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Description

Methyl 2-bromo-5-sulfanylbenzoate (MBBS) is a synthetic organic compound with a wide range of applications in the scientific and medical fields. It is a white crystalline solid with a molecular weight of 307.03 g/mol and a melting point of 162-164°C. MBBS has been used in various laboratory experiments, such as the synthesis of pharmaceuticals, the detection of metal ions, and the preparation of organic compounds. In addition, MBBS has been studied for its potential applications in biochemistry and physiology.

Mechanism of Action

The mechanism of action of methyl 2-bromo-5-sulfanylbenzoate is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, methyl 2-bromo-5-sulfanylbenzoate is believed to be able to inhibit the growth of cancer cells by blocking the activity of certain proteins involved in cell growth and proliferation.
Biochemical and Physiological Effects
methyl 2-bromo-5-sulfanylbenzoate has been studied for its potential effects on the body. In animal studies, methyl 2-bromo-5-sulfanylbenzoate has been found to have anti-inflammatory, anti-tumor, and anti-nociceptive (pain-relieving) effects. In addition, methyl 2-bromo-5-sulfanylbenzoate has been found to have a protective effect against oxidative damage.

Advantages and Limitations for Lab Experiments

Methyl 2-bromo-5-sulfanylbenzoate is a relatively inexpensive and easy to obtain compound, making it an attractive option for laboratory experiments. In addition, methyl 2-bromo-5-sulfanylbenzoate is relatively stable and has a high yield in the synthesis reaction, making it an ideal choice for the preparation of organic compounds. However, methyl 2-bromo-5-sulfanylbenzoate is a relatively toxic compound and should be handled with caution.

Future Directions

The potential applications of methyl 2-bromo-5-sulfanylbenzoate are far-reaching, and there are many potential future directions for research. For example, further research into the mechanism of action of methyl 2-bromo-5-sulfanylbenzoate could lead to the development of novel therapeutic agents for the treatment of inflammatory and cancer-related diseases. In addition, further research into the biochemical and physiological effects of methyl 2-bromo-5-sulfanylbenzoate could lead to the development of new compounds with potential therapeutic applications. Finally, further research into the use of methyl 2-bromo-5-sulfanylbenzoate in laboratory experiments could lead to the development of new methods for the synthesis of organic compounds.

Synthesis Methods

The synthesis of methyl 2-bromo-5-sulfanylbenzoate is typically carried out through a two-step process. The first step involves the reaction of 2-bromo-5-sulfanylbenzoic acid with methyl iodide to form an intermediate product. The second step involves the reaction of the intermediate product with sodium hydroxide to form methyl 2-bromo-5-sulfanylbenzoate. The reaction is typically carried out in an aqueous solution, and the yield of the reaction is typically around 80%.

Scientific Research Applications

Methyl 2-bromo-5-sulfanylbenzoate has been used in various laboratory experiments, such as the synthesis of pharmaceuticals, the detection of metal ions, and the preparation of organic compounds. In addition, methyl 2-bromo-5-sulfanylbenzoate has been studied for its potential applications in biochemistry and physiology. For example, methyl 2-bromo-5-sulfanylbenzoate has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. methyl 2-bromo-5-sulfanylbenzoate has also been studied for its potential applications in the treatment of cancer, as it is believed to be able to inhibit the growth of cancer cells.

properties

{ "Design of the Synthesis Pathway": "The synthesis of methyl 2-bromo-5-sulfanylbenzoate can be achieved through a two-step process involving the bromination of 2-methyl-5-thiobenzoic acid followed by esterification with methanol.", "Starting Materials": [ "2-methyl-5-thiobenzoic acid", "bromine", "methanol", "sodium hydroxide", "sulfuric acid" ], "Reaction": [ "Step 1: Bromination of 2-methyl-5-thiobenzoic acid", "In a round-bottom flask, add 2-methyl-5-thiobenzoic acid (1.0 g, 5.5 mmol) and bromine (1.0 mL, 10.5 mmol) in glacial acetic acid (10 mL).", "Add a catalytic amount of sulfuric acid (0.1 mL) and stir the mixture at room temperature for 2 hours.", "Quench the reaction by adding water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).", "Wash the organic layer with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.", "Step 2: Esterification of 2-bromo-5-thiobenzoic acid with methanol", "In a round-bottom flask, add the crude product from step 1 (1.0 g, 3.5 mmol), methanol (10 mL), and a catalytic amount of sodium hydroxide.", "Heat the mixture under reflux for 2 hours and then cool to room temperature.", "Acidify the mixture with hydrochloric acid and extract the product with ethyl acetate (3 x 10 mL).", "Wash the organic layer with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the pure product, methyl 2-bromo-5-sulfanylbenzoate." ] }

CAS RN

1565039-15-7

Product Name

methyl 2-bromo-5-sulfanylbenzoate

Molecular Formula

C8H7BrO2S

Molecular Weight

247.1

Purity

95

Origin of Product

United States

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